5-Benzyl-1,3-thiazolidine-2,4-dione

Übersicht

Beschreibung

5-Benzyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antidiabetic and Hypolipidemic Agent

5-Benzyl-1,3-thiazolidine-2,4-dione and its derivatives have been extensively researched for their potential as antidiabetic agents. Studies have revealed their efficacy in reducing blood sugar levels and lipid profiles in diabetic models. For instance, Sohda et al. (1982) synthesized various derivatives and evaluated their hypoglycemic and hypolipidemic activities, finding that certain compounds showed significant activity in this regard (Sohda et al., 1982).

Anti-Cancer Activity

Research has also explored the anti-cancer properties of this compound derivatives. A study by Li Zi-cheng (2013) synthesized derivatives that exhibited notable anti-tumor activity against various cancer cell lines, suggesting potential as cancer inhibitory agents (Li Zi-cheng, 2013).

Anti-Inflammatory and PPARγ Ligand Properties

Barros et al. (2010) synthesized 5-arylidene-3-benzyl-thiazolidine-2,4-diones with anti-inflammatory activities, highlighting their role as potential ligands of PPARγ, a receptor involved in lipid and glucose metabolism (Barros et al., 2010).

Enzyme Inhibition and Glycemic Control

This compound derivatives have been identified as α-glucosidase inhibitors, beneficial in controlling postprandial blood glucose levels. Nori et al. (2014) synthesized a series of these derivatives, finding some to be effective inhibitors of α-glucosidase, which plays a role in carbohydrate digestion and glucose absorption (Nori et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of 5-Benzyl-1,3-thiazolidine-2,4-dione are the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and cytoplasmic Mur ligase enzyme . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis . Mur ligases are essential enzymes involved in the biosynthesis of bacterial cell walls .

Mode of Action

This compound interacts with its targets through different mechanisms. It improves insulin resistance by activating the PPARγ receptor, which promotes insulin sensitivity and improves the uptake of blood glucose . It also exhibits antimicrobial action by inhibiting the cytoplasmic Mur ligases, thereby disrupting bacterial cell wall synthesis . Additionally, it exhibits antioxidant action by scavenging reactive oxygen species (ROS) .

Biochemical Pathways

The activation of PPARγ by this compound leads to the transcription of genes involved in lipid and glucose homeostasis . This results in improved insulin sensitivity and glucose uptake . The inhibition of Mur ligases disrupts the biosynthesis of peptidoglycan, a critical component of bacterial cell walls, leading to the death of the bacteria .

Pharmacokinetics

They are metabolized in the liver and excreted in the bile .

Result of Action

The activation of PPARγ by this compound leads to improved insulin sensitivity and glucose uptake, which can help manage type 2 diabetes . Its antimicrobial action results in the death of bacteria, making it potentially useful in treating bacterial infections . Its antioxidant action helps in neutralizing harmful ROS, thereby protecting cells from oxidative damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of the compound. Additionally, the presence of other medications can influence its absorption and metabolism, potentially leading to drug-drug interactions

Biochemische Analyse

Biochemical Properties

5-Benzyl-1,3-thiazolidine-2,4-dione exhibits a wide range of biological activities due to the availability of substitutions at the third and fifth positions of the TZD scaffold

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also affect metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

5-benzyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDKZZIKAJFATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390095 | |

| Record name | 5-benzyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33321-31-2 | |

| Record name | 5-benzyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

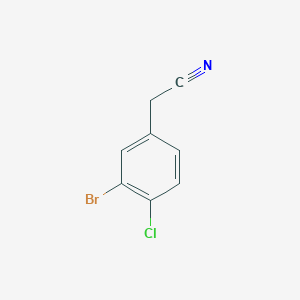

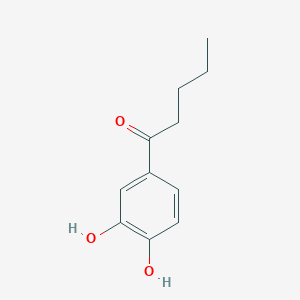

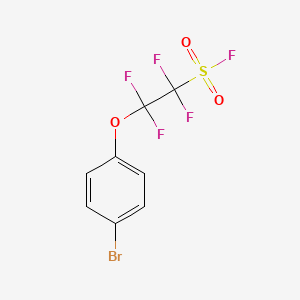

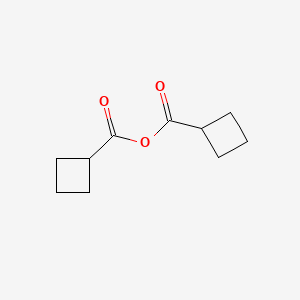

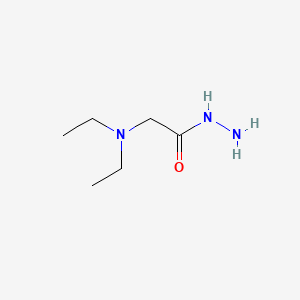

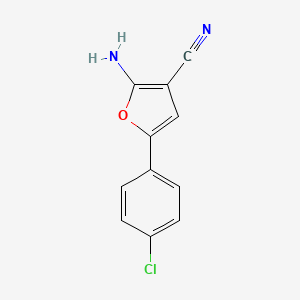

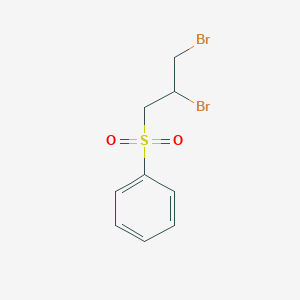

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B3032578.png)

![Decahydropyrimido[1,2-a]azepine](/img/structure/B3032584.png)

methanone](/img/structure/B3032593.png)